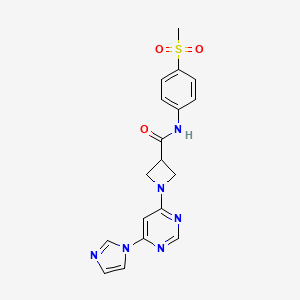

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with an imidazole ring, an azetidine-carboxamide moiety, and a 4-(methylsulfonyl)phenyl group. Such structural motifs are common in kinase inhibitors, where the pyrimidine and imidazole rings may act as hinge-binding domains, while the sulfonyl group enhances solubility and target affinity.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S/c1-28(26,27)15-4-2-14(3-5-15)22-18(25)13-9-24(10-13)17-8-16(20-11-21-17)23-7-6-19-12-23/h2-8,11-13H,9-10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAMCVUAMLJTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a novel azetidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations, drawing from diverse research sources.

Chemical Structure and Properties

The compound has the following molecular formula: C22H21N7O3 , with a molar mass of approximately 431.4 g/mol . The structure features an azetidine ring, imidazole, and pyrimidine moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions. The synthetic route often incorporates key intermediates such as 6-(1H-imidazol-1-yl)pyrimidin-4-amine , which is known for its biological relevance in medicinal chemistry.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related azetidinones against Escherichia coli and Staphylococcus aureus , demonstrating a promising spectrum of activity for compounds containing similar structural features .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Azetidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to this azetidine derivative can act as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models .

Case Studies

- Antioxidant Activity : A related study assessed the antioxidant properties of azetidine derivatives using hydrogen peroxide free-radical inhibition methods. The results indicated moderate to significant antioxidant effects, suggesting potential applications in oxidative stress-related diseases .

- Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against different cancer cell lines. Results showed that some compounds significantly inhibited cell growth, indicating their potential as anticancer agents .

Data Tables

| Biological Activity | Compound Tested | Result |

|---|---|---|

| Antibacterial | Azetidinone | Effective against E. coli and S. aureus |

| Anticancer | Azetidine Derivative | Induced apoptosis in cancer cells |

| Antioxidant | Azetidine Derivative | Moderate antioxidant activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence ([1]) describes 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) , which shares partial structural homology with the target compound. Below is a comparative analysis based on available

Structural and Functional Differences

| Feature | Target Compound | Compound 41 (from ) |

|---|---|---|

| Core Structure | Pyrimidine-imidazole-azetidine hybrid | Pyrrole-imidazole-pyridine hybrid |

| Key Substituents | 4-(Methylsulfonyl)phenyl, azetidine-carboxamide | Trifluoromethylpyridine, 2-methylimidazole, methyl groups |

| Synthetic Yield | Not reported | 35% yield (as described in [1]) |

| Analytical Purity (HPLC) | Not reported | 98.67% ([1]) |

| Functional Groups | Sulfonyl group (polar, enhances solubility) | Trifluoromethyl group (lipophilic, improves metabolic stability) |

Key Observations

Core Heterocycles: The target compound’s pyrimidine-azetidine scaffold may favor binding to ATP pockets in kinases, whereas Compound 41’s pyrrole-pyridine system could target alternative enzymatic sites.

Substituent Effects :

- The 4-(methylsulfonyl)phenyl group in the target compound likely enhances aqueous solubility, critical for oral bioavailability. In contrast, Compound 41’s trifluoromethylpyridine group increases lipophilicity, which may improve membrane permeability but reduce solubility [1].

Synthetic Challenges: Compound 41 was synthesized with moderate yield (35%) and high purity (98.67% HPLC), suggesting optimized protocols for pyrrole derivatives. No comparable data exists for the target compound, highlighting a gap in published methodologies.

Research Findings and Limitations

- Hypothetical Applications : Based on structural parallels, the target compound may exhibit kinase inhibition (e.g., JAK2 or EGFR targets), but experimental validation is absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.